molecular formula C5H6N4O2 B11920029 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide

Cat. No.: B11920029
M. Wt: 154.13 g/mol
InChI Key: HXROEOIPDHNEQF-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a versatile chemical intermediate central to medicinal chemistry research, particularly in the synthesis of novel dihydropyrimidinone (DHPM) derivatives. These derivatives, accessible via one-pot multicomponent reactions, are recognized as privileged structures in drug discovery due to their wide range of biological activities . Researchers utilize this carbohydrazide as a critical building block to develop new compounds for investigating anti-inflammatory agents, as some synthesized derivatives have shown significant activity in standard models like the carrageenan-induced paw edema assay, with efficacy comparable to standard drugs . Furthermore, dihydropyrimidinone derivatives demonstrate substantial antimicrobial potential against various bacterial and fungal strains, positioning them as promising scaffolds for combating multidrug-resistant pathogens . The core dihydropyrimidinone structure is also associated with antioxidant properties, which are valuable for studying oxidative stress-related pathways . The reactive hydrazide group in this compound allows for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

2-oxo-1H-pyrimidine-6-carbohydrazide

InChI

InChI=1S/C5H6N4O2/c6-9-4(10)3-1-2-7-5(11)8-3/h1-2H,6H2,(H,9,10)(H,7,8,11)

InChI Key

HXROEOIPDHNEQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)C(=O)NN

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Aldehyde : Aromatic aldehydes (e.g., benzaldehyde) are typically used to introduce substituents at the 4-position of the pyrimidine ring.

  • Urea : Serves as both a nitrogen source and a reactant for cyclization.

  • β-Ketoester : Ethyl acetoacetate is commonly employed to provide the keto and ester functionalities.

  • Catalyst : Hydrochloric acid (HCl) or acetic acid in ethanol facilitates protonation and cyclization.

The reaction proceeds under reflux conditions (78–80°C) for 6–12 hours, followed by cooling to precipitate the product. Purification is achieved through recrystallization using ethanol or ethanol-water mixtures.

Table 1: Standard Biginelli Reaction Parameters

ComponentExampleRole
AldehydeBenzaldehydeElectrophilic reactant
β-KetoesterEthyl acetoacetateNucleophilic reactant
CatalystHCl in ethanolAcidic cyclization
Reaction Time6–12 hoursReflux conditions
Yield60–75%After purification

Mechanistic Insights and Optimization

The Biginelli reaction mechanism involves three key steps:

  • Formation of the N-Acyliminium Intermediate : The aldehyde and urea condense to form an N-acyliminium ion.

  • Ketoester Enolization : The β-ketoester undergoes acid-catalyzed enolization, enabling nucleophilic attack on the iminium intermediate.

  • Cyclization and Dehydration : Intramolecular cyclization forms the dihydropyrimidine ring, followed by dehydration to yield the final product.

Modifications for Enhanced Efficiency

  • Microwave-Assisted Synthesis : Reducing reaction time to 20–30 minutes while maintaining yields of 65–70%.

  • Green Solvents : Substituting ethanol with ionic liquids (e.g., [BMIM][BF₄]) improves recyclability and reduces waste.

  • Catalyst Innovations : Heterogeneous catalysts like zeolites or montmorillonite K10 enhance selectivity and ease of separation.

Alternative Synthetic Routes

While the Biginelli reaction dominates, alternative methods have been explored for specialized applications:

Hydrazide Functionalization

Post-synthetic modification of preformed dihydropyrimidines introduces the carbohydrazide group. For example, hydrolysis of a methyl ester intermediate (e.g., methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate) with hydrazine hydrate yields the target compound.

Table 2: Hydrazide Functionalization Protocol

StepReagents/ConditionsOutcome
Ester HydrolysisHydrazine hydrate in ethanolCarboxylate to carbohydrazide
Reaction Time4–6 hours at 60°C>85% conversion

Industrial-Scale Production

Scaling up the synthesis requires addressing challenges such as heat management and cost-effectiveness.

Continuous Flow Reactors

  • Advantages : Precise temperature control, reduced side reactions, and throughput of 1–5 kg/day.

  • Case Study : A pilot plant achieved 72% yield using a tubular reactor with HCl-catalyzed conditions.

Quality Control Measures

  • Spectroscopic Characterization : NMR (δ 10.2 ppm for NH, δ 7.8–8.1 ppm for aromatic protons) and IR (C=O stretch at 1680 cm⁻¹) ensure structural fidelity.

  • Purity Standards : HPLC analysis with >98% purity is mandatory for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Properties : Research has indicated that derivatives of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide possess antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, suggesting potential use in developing new antibiotics .
  • Antiviral Effects : Some studies have reported antiviral properties, indicating that this compound could be effective against certain viral infections. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
  • Anticancer Activity : Preliminary studies suggest that certain derivatives may have anticancer properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest .

Medicinal Applications

The medicinal applications of this compound are diverse:

  • Calcium Channel Blockers : Some derivatives have been identified as calcium channel blockers, which are used to treat hypertension and other cardiovascular conditions. These compounds help relax blood vessels and reduce heart workload .
  • Neurological Disorders : There is ongoing research into the use of this compound in treating neurological disorders due to its potential neuroprotective effects. It may help mitigate conditions such as Alzheimer's disease through modulation of neurotransmitter systems .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

  • Polymer Development : The compound can serve as a building block for synthesizing polymers with unique properties. Its reactivity allows for the creation of materials with specific functionalities tailored for applications in coatings or adhesives .
  • Optical Materials : Research indicates that derivatives may exhibit interesting optical properties, making them suitable for applications in photonics and optoelectronics .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study BAntiviral PropertiesShowed significant inhibition of viral replication in vitro for specific viruses like influenza.
Study CAnticancer PotentialInduced apoptosis in cancer cell lines with IC50 values indicating promising therapeutic indices.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The activity and physicochemical properties of 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide derivatives are influenced by their core heterocyclic systems and substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Biological Activity References
This compound Pyrimidine Carbohydrazide at C4 Understudied (precursor role) N/A
2-Oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide Tetrahydropyrimidine Phenyl at C4, saturated ring Not reported
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide Quinoline Chloro at C6, carbohydrazide at C4 Anticancer (MCF-7 cell line)
1-Amino-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridine Amino at C1, cyano at C3 Not explicitly reported
(E)-2-(1-(3-(7-Chloroquinolin-4-yl)amino)propyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamide Quinoline Thioamide, chloro-substituted Antifungal
N'-Arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Quinoline Hydroxy at C4, arylidene hydrazide Moderate antibacterial, no anti-HIV

Key Structural Differences and Implications

  • Pyrimidine vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro at C6 in quinoline derivatives) increase lipophilicity and membrane permeability, enhancing bioavailability . Conversely, electron-donating groups (e.g., methoxy in ’s quinoline carboxylates) improve solubility but may reduce target binding .
  • Functional Group Modifications : Replacing carbohydrazide with thioamide (as in ) introduces sulfur-based hydrogen bonding, which may improve antifungal activity by targeting fungal enzymes .

Physical Properties

  • Solubility : Carbohydrazides generally exhibit moderate water solubility due to hydrogen-bonding capacity, but chloro or phenyl substituents (e.g., and ) reduce solubility, necessitating formulation adjustments for in vivo applications .
  • Thermal Stability : Saturated analogs like 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide () may exhibit higher thermal stability due to reduced ring strain .

Biological Activity

2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide is a heterocyclic compound with significant potential in pharmacology due to its diverse biological activities. This compound belongs to the pyrimidine family and is characterized by a dihydropyrimidine ring, a carbonyl group, and a hydrazide functional group. Its structure allows for various chemical modifications, which can enhance its biological efficacy.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction , a three-component condensation reaction. This method integrates an aldehyde, a β-ketoester, and urea or thiourea to produce the desired compound. In industrial applications, continuous flow reactors are often used to optimize yield and purity while adhering to green chemistry principles.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. Minimum Inhibitory Concentration (MIC) values for these compounds have been reported as low as 5 µL against certain pathogens .
  • Anti-inflammatory Effects : Some derivatives have demonstrated potent anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, certain compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Antidiabetic Potential : Studies have indicated that these compounds can inhibit α-amylase activity significantly, showcasing their potential as antidiabetic agents. For example, one derivative inhibited α-amylase by up to 75% compared to control groups .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound possess anticancer properties. For example, one study reported an IC50 of 2.15 µM against breast cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammation and cancer pathways.
  • Calcium Channel Blockade : Some derivatives function as calcium channel blockers, which can lead to vasodilation and lower blood pressure.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives against several bacterial strains. The results indicated that compounds derived from this compound exhibited significant inhibition zones compared to standard antibiotics like cephradine.

CompoundBacterial StrainMIC (µL)Reference Drug
5E. coli5Cephradine
5S. aureus5Cephradine
4Pseudomonas aeruginosa10Cephradine

Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, specific derivatives were tested for their ability to inhibit COX enzymes. The results showed promising anti-inflammatory activity with IC50 values comparable to indomethacin.

CompoundCOX Inhibition (IC50 µmol)Standard DrugStandard IC50 (µmol)
50.04Celecoxib0.04
60.04Celecoxib0.04

Q & A

Basic: What are the standard synthetic routes for 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1 : Reacting a pyrimidine precursor (e.g., 2-chloro-4-oxo-pyrimidine derivatives) with hydrazine hydrate under reflux in methanol or ethanol.
  • Step 2 : Isolation of intermediates via precipitation or filtration, followed by purification through recrystallization.
  • Critical parameters : Temperature control (50–60°C), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts .

Basic: Which spectroscopic and computational methods validate the structure of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm hydrazide proton signals (δ 9–11 ppm) and carbonyl groups (δ 160–170 ppm).
  • FT-IR : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) validate functional groups.
  • Computational tools : Gaussian 09W for optimizing molecular geometry and simulating spectra .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent (methanol vs. DMF), temperature (40–80°C), and catalyst (e.g., triethylamine).
  • Computational guidance : Quantum chemical calculations (e.g., DFT) predict transition states and energetics, narrowing experimental conditions. ICReDD’s reaction path search methods reduce trial-and-error by 40% .

Advanced: How to resolve contradictions in spectroscopic or biological activity data?

  • Case study : Discrepancies in antimicrobial activity may arise from impurities or tautomeric forms.
    • Solution : Use HPLC-MS to verify purity (>95%) and molecular dynamics simulations to study tautomerization effects.
    • Cross-validation : Compare experimental IC50_{50} values with docking scores against targets like glucosamine-6-phosphate synthase .

Advanced: What computational strategies predict the compound’s biological interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases, synthases).
  • MD simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories.
  • ADMET prediction : SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What safety protocols are critical during synthesis and handling?

  • Inhalation/contact risks : Use fume hoods and PPE (gloves, goggles).
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Medical consultation is mandatory for persistent symptoms .

Advanced: How to analyze binding kinetics with biological targets experimentally?

  • Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD_D) using immobilized protein targets.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • Competitive assays : Fluorescence polarization to screen against known inhibitors .

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